1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a 3,5-dichlorophenyl group and two fluorine atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-dichlorophenylboronic acid, have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or similar targets.
Mode of Action
Compounds with similar structures, such as fluralaner, inhibit γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . This suggests that 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, if it interacts with GABA A receptors and GluCls like Fluralaner , it might affect neurotransmission and other related biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetics . These studies might provide some insights into the potential ADME properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the cyclobutane ring with a 3,5-dichlorophenyl group, often using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2-difluorocyclobutane-1-carboxylic acid
- 1-(3,5-Dichlorophenyl)-3,3-difluorocyclopentane-1-carboxylic acid
Uniqueness
1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and difluorocyclobutane groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWLMZZAKYYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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